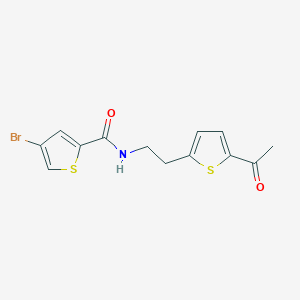

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide is a brominated thiophene carboxamide derivative featuring a 4-bromothiophene core linked via an ethyl chain to a 5-acetylthiophene moiety. The acetyl and bromo substituents likely influence electronic properties, solubility, and target binding, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S2/c1-8(16)11-3-2-10(19-11)4-5-15-13(17)12-6-9(14)7-18-12/h2-3,6-7H,4-5H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMBEDUAQSPYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the acetyl and bromine substituents. The final step involves the formation of the carboxamide group.

Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of Substituents: The acetyl group can be introduced via Friedel-Crafts acylation, while the bromine substituent can be added through bromination using bromine or N-bromosuccinimide (NBS).

Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

- The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various organic reactions, making it valuable in the development of new materials and compounds.

2. Organic Electronics

- N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide is utilized in the fabrication of organic electronic materials. Its conductive properties make it suitable for applications in organic semiconductors and conductive polymers, which are essential for developing flexible electronic devices.

Biological Applications

1. Antimicrobial Properties

- Research indicates that thiophene derivatives exhibit significant antimicrobial activities. This compound is studied for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation, providing a basis for further exploration in cancer therapeutics.

Medicinal Applications

1. Therapeutic Agent Development

- Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its unique chemical properties could lead to the discovery of new drugs targeting specific molecular pathways.

2. Drug Design

- The compound's ability to form stable interactions with biological macromolecules positions it as a candidate for rational drug design, particularly in creating novel small-molecule drugs with enhanced efficacy and reduced side effects.

Industrial Applications

1. Material Science

- In material science, this compound is being investigated for its role in developing advanced materials such as sensors and biosensors due to its electrochemical properties.

2. Organic Photovoltaics

- The compound's electronic properties make it suitable for applications in organic photovoltaics, where it can contribute to the efficiency of solar cells by enhancing charge transport mechanisms.

Case Studies and Research Findings

-

Antimicrobial Activity Study

- A study demonstrated that derivatives of thiophene exhibited significant antibacterial activity against various pathogens, highlighting the potential of this compound as a lead compound for new antibiotics.

-

Anticancer Research

- Research published in a peer-reviewed journal indicated that thiophene derivatives could inhibit tumor growth in vitro, suggesting that this compound may have similar effects worth investigating further.

-

Organic Electronics Development

- A recent project focused on integrating thiophene derivatives into organic electronic devices showed improved performance metrics, suggesting that compounds like this compound could enhance device efficiency.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s unique combination of a bromothiophene carboxamide and acetylthiophene ethyl chain distinguishes it from related derivatives. Key comparisons include:

Electronic and Physicochemical Properties

- The 5-acetylthiophene ethyl chain may improve lipophilicity and membrane permeability compared to simpler thiophene analogs (e.g., ’s acetamide derivative) .

- Nitro vs. Bromo Groups : Nitrothiophenes () exhibit stronger electron-withdrawing effects than bromothiophenes, which could influence reactivity and target selectivity .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties. It also includes relevant data tables and research findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-4-bromothiophene-2-carboxamide |

| Molecular Formula | C13H12BrN1O2S2 |

| Molecular Weight | 325.23 g/mol |

| InChI Key | InChI=1S/C13H12BrNO2S2/c1-8(16)11-3-2-10(19-11)4-5-15-13(17)12-6-9(14)7-18-12/h2-3,6-7H,4-5H2,1H3,(H,15,17) |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For instance, compounds similar to this compound have shown effectiveness against multidrug-resistant Staphylococcus aureus strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of various thiophene derivatives against common pathogens. The results indicated that derivatives with bromine and acetyl substituents exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (Unsubstituted Thiophene Derivative) | 128 µg/mL |

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties, particularly against breast cancer cell lines. The compound this compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Research Findings

In vitro studies demonstrated that this compound significantly reduced the viability of MDA-MB-231 cells (a breast cancer cell line), with an IC50 value of approximately 15 µM.

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives are linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for inflammatory diseases.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes and characterization methods for N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide?

- Synthesis : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Acylation of a thiophene precursor (e.g., 5-acetylthiophene-2-ethylamine) using bromothiophene-2-carboxylic acid derivatives.

- Step 2 : Coupling reactions (e.g., carbodiimide-mediated amide bond formation) under controlled temperatures (0–25°C) in solvents like dichloromethane or DMF .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product.

- Characterization :

- NMR Spectroscopy : Confirm structure using <sup>1</sup>H and <sup>13</sup>C NMR to verify acetyl, bromothiophene, and ethylamide groups .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence its chemical behavior?

- Key Functional Groups :

- 4-Bromothiophene : Enhances electrophilic substitution potential; bromine acts as a directing group for further derivatization .

- Acetylthiophene : Participates in nucleophilic reactions (e.g., condensation with amines) and stabilizes conjugated π-systems .

- Carboxamide : Provides hydrogen-bonding capacity, influencing solubility and interactions with biological targets (e.g., enzymes) .

Q. How are impurities identified and mitigated during synthesis?

- Common Impurities :

- Unreacted bromothiophene-2-carboxylic acid.

- By-products from incomplete acylation or coupling.

- Analytical Techniques :

- TLC and HPLC : Monitor reaction progress and detect impurities .

- IR Spectroscopy : Identify residual reactants (e.g., carboxylic acid C=O stretches at ~1700 cm<sup>-1</sup>) .

- Mitigation : Optimize reaction time/temperature and use excess coupling reagents (e.g., EDC/HOBt) to drive reactions to completion .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in anticancer studies?

- Methodology :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC50 calculation) .

- Molecular Docking : Predict binding affinity to targets like tubulin or topoisomerase II using software (AutoDock Vina) and validate with SPR or ITC .

- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays to confirm mechanism .

Q. How should researchers address contradictory bioactivity data across studies?

- Case Example : If Study A reports high cytotoxicity (IC50 = 2 µM) and Study B shows no activity (IC50 > 100 µM):

- Variables to Check :

- Purity : Confirm compound integrity via HPLC and elemental analysis.

- Cell Line Variability : Test additional lines (e.g., resistant vs. sensitive phenotypes).

- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) .

- Resolution : Replicate studies in triplicate with blinded controls and publish raw data for transparency .

Q. What strategies optimize synthesis yield and scalability without compromising purity?

- Key Factors :

- Solvent Choice : Replace DMF with THF or EtOAc for easier post-reaction cleanup .

- Catalysts : Use DMAP to accelerate acylation steps and reduce side reactions .

- Temperature Control : Gradual warming (0°C → room temp) minimizes decomposition .

Q. How do structural modifications (e.g., bromine substitution) alter interactions with biological targets?

- Case Study : Replacing bromine with methoxy in analogous compounds reduces hydrophobicity but decreases DNA intercalation capacity .

- Experimental Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.